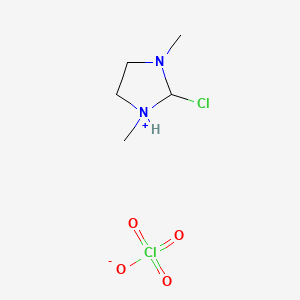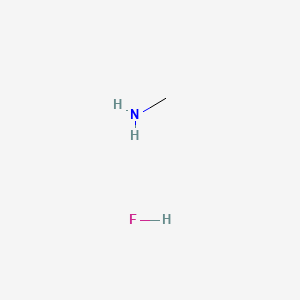
Methanamine,hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanamine, hydrofluoride, also known as methylamine hydrofluoride, is a chemical compound with the formula CH3NH2·HF. It is a derivative of methylamine, where the hydrofluoride group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanamine, hydrofluoride can be synthesized through several methods. One common method involves the reaction of methylamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{CH}_3\text{NH}_2 + \text{HF} \rightarrow \text{CH}_3\text{NH}_2\cdot\text{HF} ]
Industrial Production Methods
In industrial settings, methanamine, hydrofluoride is produced by reacting methylamine gas with anhydrous hydrofluoric acid. The reaction is conducted in a specialized reactor to handle the corrosive nature of hydrofluoric acid. The product is then purified and stored under appropriate conditions to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine, hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydrofluoride group is replaced by other nucleophiles.
Acid-Base Reactions: As a weak base, it can react with strong acids to form salts.
Complex Formation: It can form complexes with metal ions due to the presence of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to form the corresponding salts.
Complex Formation: Metal salts such as copper(II) chloride or nickel(II) sulfate are used to form coordination complexes.
Major Products Formed
Substitution Reactions: The major products include substituted amines and amides.
Acid-Base Reactions: The products are typically ammonium salts.
Complex Formation: The products are metal-amine complexes.
Wissenschaftliche Forschungsanwendungen
Methanamine, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and amides.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methanamine, hydrofluoride involves its ability to donate a lone pair of electrons from the nitrogen atom. This makes it a good nucleophile and base, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine (CH3NH2): A primary amine with similar nucleophilic properties but lacks the hydrofluoride group.
Ethylamine (C2H5NH2): Another primary amine with a slightly larger alkyl group.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
Methanamine, hydrofluoride is unique due to the presence of the hydrofluoride group, which imparts distinct chemical properties. This group enhances its reactivity in certain substitution and complex formation reactions, making it a valuable reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
57847-62-8 |
|---|---|
Molekularformel |
CH6FN |
Molekulargewicht |
51.064 g/mol |
IUPAC-Name |
methanamine;hydrofluoride |
InChI |
InChI=1S/CH5N.FH/c1-2;/h2H2,1H3;1H |
InChI-Schlüssel |
RRSMHQNLDRCPQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


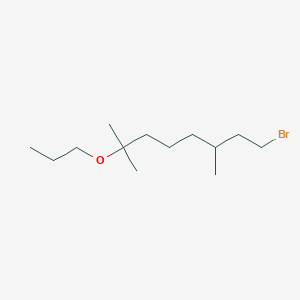
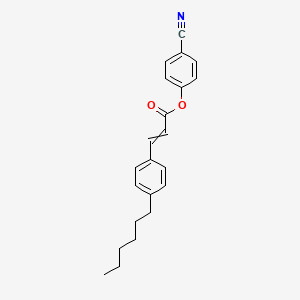
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
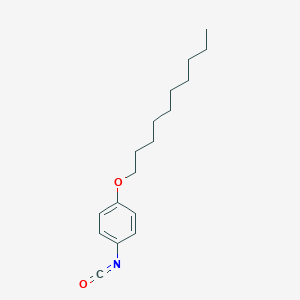
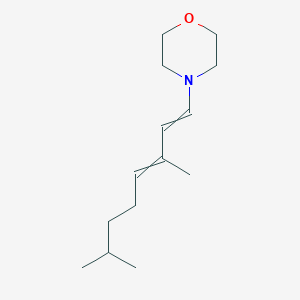
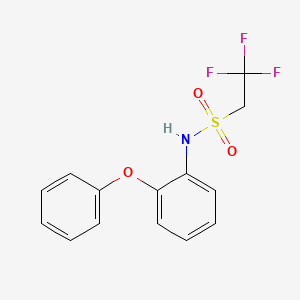
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)



![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
